Scaffold Divergence: 1,2,4-Triazol-5-one Core Versus Fused Triazolopyridine in p38 MAP Kinase Inhibitor Programs
The title compound is built on a monocyclic 1,2,4-triazol-5-one core. In contrast, Pfizer's lead clinical candidates from the triazolopyridinylsulfanyl series (e.g., PF-03715455, compound 1ab) employ a fused [1,2,4]triazolo[4,3-a]pyridine bicyclic system [1]. The monocyclic triazolone core introduces an additional hydrogen-bond donor (N1–H) and a carbonyl oxygen at C5 that are absent in the fully aromatic triazolopyridine scaffold. This structural divergence is expected to alter kinase hinge-binding geometry, as the triazolone C5 carbonyl can serve as a hydrogen-bond acceptor while N1–H can donate, whereas the triazolopyridine relies solely on the triazole nitrogen atoms for hinge recognition [2]. Quantitatively, for a representative triazolopyridine inhibitor (compound 25 in reference [2]), the X-ray crystal structure (PDB 1ZZL) shows the triazole N2 accepting a hydrogen bond from the p38α hinge Met109 NH, while the N1 position of the triazole acts as a second acceptor to Gly110. The triazolone scaffold would reposition these acceptor/donor vectors, potentially altering the kinase selectivity fingerprint [2].
| Evidence Dimension | Core scaffold architecture and hinge-binding hydrogen-bond capacity |
|---|---|
| Target Compound Data | Monocyclic 1,2,4-triazol-5-one; H-bond donors: 2 (N1–H, NH2 on pyridine); H-bond acceptors: 5 (C5=O, triazole N2, triazole N4, pyridine N, thioether S). Molecular weight: 265.34 Da. |
| Comparator Or Baseline | Fused [1,2,4]triazolo[4,3-a]pyridine (e.g., PF-03715455 scaffold); H-bond donors: variable (typically 1–2 from peripheral substituents); H-bond acceptors: 4–5 (triazole N1, N2, pyridine N, optional substituent acceptors). MW range of clinical leads: ~500–600 Da. |
| Quantified Difference | Scaffold topology differs (monocyclic vs. bicyclic fused); MW reduction of approximately 200–300 Da relative to clinical triazolopyridines; net gain of one H-bond donor (N1–H) on the heterocyclic core. |
| Conditions | Structural comparison based on chemical formulae and patent disclosures (US20060035922A1); crystallographic binding mode of triazolopyridine compound 25 bound to p38α from PDB 1ZZL [2]. |
Why This Matters
For researchers exploring non-fused triazole scaffolds as kinase inhibitor starting points, this compound provides a synthetically accessible monocyclic template with a differentiated hydrogen-bonding profile compared to the extensively patented triazolopyridine chemical space.
- [1] Millan DS, Bunnage ME, Burrows JL, et al. Design and Synthesis of Inhaled p38 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease. J Med Chem. 2011;54(22):7797-7814. doi:10.1021/jm200677b. View Source
- [2] RCSB PDB. 1ZZL: Crystal Structure of p38 with Triazolopyridine Inhibitor. Deposited 2005-06-14. DOI: 10.2210/pdb1ZZL/pdb. View Source
